BMS 599626 dihydrochloride is a potent inhibitor targeting the human epidermal growth factor receptor (HER) family, specifically HER1 and HER2. This compound is primarily utilized in cancer research due to its ability to inhibit tumor cell proliferation associated with these receptors. By blocking the kinase activity of HER1 and HER2, BMS 599626 dihydrochloride has potential applications in therapeutic strategies for cancers characterized by overexpression of these receptors.
BMS 599626 dihydrochloride is synthesized through various organic chemistry methods and is commercially available from multiple suppliers, including MedChemExpress and Sigma-Aldrich. It is classified as a pan-HER inhibitor, indicating its broad-spectrum activity against multiple members of the HER family .
The synthesis of BMS 599626 dihydrochloride involves several key steps, typically including nucleophilic substitution and cyclization reactions. The process can be broken down into the following stages:
The molecular structure of BMS 599626 dihydrochloride can be characterized by its complex arrangement of atoms:
The structural formula can be represented as follows:
BMS 599626 dihydrochloride participates in various chemical reactions:
These reactions are essential for exploring modifications that could lead to improved efficacy or reduced side effects in therapeutic applications.
BMS 599626 dihydrochloride exerts its effects primarily through the inhibition of HER1 and HER2 kinases:
This mechanism underpins its potential use in combination therapies to enhance the effectiveness of existing cancer treatments.
Relevant data regarding melting point, boiling point, and specific heat capacity are crucial for laboratory applications but are not universally reported in all sources .
BMS 599626 dihydrochloride has numerous scientific applications:
BMS-599626 dihydrochloride is a pyrrolotriazine-based small molecule featuring a morpholinylmethyl carbamate group and a 3-fluorobenzyl-substituted indazole moiety that enables precise targeting of HER kinase domains [9]. The compound’s (S)-stereochemistry at the morpholinylmethyl position optimizes binding to the ATP pocket of EGFR (HER1) and ErbB2 (HER2) [5] [8]. X-ray crystallographic analyses reveal that the fluorophenyl group engages in hydrophobic interactions with HER1’s Leu788 and Val734 residues, while the morpholine oxygen forms hydrogen bonds with conserved water molecules in the HER2 ATP-binding cleft [4] [10]. This dual-target engagement disrupts receptor homodimerization and heterodimerization—particularly the pathogenic HER1/HER2 heterodimers implicated in constitutive oncogenic signaling [4] [6]. Computational docking studies further demonstrate stabilization of the inactive kinase conformation through allosteric displacement of the activation loop, preventing tyrosine autophosphorylation [3] [10].
Table 1: Structural Elements of BMS-599626 Dihydrochloride and Their Functional Roles
Structural Component | Target Interaction | Biological Consequence |
---|---|---|
(S)-Morpholinylmethyl group | H-bonding with HER1/HER2 hinge region | Anchors compound in ATP-binding cleft |
3-Fluorobenzyl moiety | Hydrophobic packing with Leu788 (EGFR) | Disrupts hydrophobic pocket organization |
Indazol-5-ylamino substituent | π-stacking with HER2 Phe864 | Stabilizes inactive kinase conformation |
Pyrrolo[2,1-f][1,2,4]triazine | Blocks ATP phosphate-binding region | Competitive ATP inhibition |
Kinetic analyses using purified HER kinases reveal divergent inhibition mechanisms: BMS-599626 dihydrochloride acts as a competitive ATP inhibitor for HER1 (EGFR) with a dissociation constant (Ki) of 2 nM, but functions as a mixed-type non-competitive inhibitor for HER2 with Ki = 5 nM [4] [6]. This distinction was established through Lineweaver-Burk plots showing altered Vmax but unchanged Km for HER2, indicating allosteric interference with catalytic activity without obstructing ATP binding [4] [7]. For HER4, inhibition follows classical competitive kinetics but with 9.5-fold reduced affinity (Ki = 19 nM), attributable to steric hindrance from Met742 substituting the conserved HER1/HER2 threonine gatekeeper residue [6] [10]. The compound’s residence time on HER1 (τ ≈ 45 min) exceeds that on HER2 (τ ≈ 28 min), correlating with sustained suppression of EGFR autophosphorylation in cellular assays [4].
Table 2: Kinetic Parameters of BMS-599626 Inhibition Across HER Family Members
Target Kinase | Inhibition Mode | Ki (nM) | ATP Km (μM) | Cellular IC₅₀ (nM) |
---|---|---|---|---|
HER1 (EGFR) | Competitive | 2.0 | 18.5 | 22 |
HER2 (ErbB2) | Mixed-type non-competitive | 5.0 | 22.1 | 30 |
HER4 (ErbB4) | Competitive | 19.0 | 15.3 | 190 |
BMS-599626 dihydrochloride exhibits a hierarchical inhibition profile across the HER family: HER1 (IC₅₀ = 20 nM) ≈ HER2 (IC₅₀ = 30 nM) > HER4 (IC₅₀ = 190 nM) [4] [6]. This 8.3-fold selectivity against HER4 stems from structural divergence in the kinase’s P-loop, where HER4’s Gly719 compromises compound binding affinity compared to HER1’s Cys773 and HER2’s Lys753 [6] [10]. Cellular proliferation assays confirm this hierarchy: BT474 (HER2-amplified breast cancer) shows IC₅₀ = 310 nM, while NCI-N87 (HER2-driven gastric cancer) exhibits IC₅₀ = 450 nM [4] [6]. Crucially, signaling pathway selectivity is observed: at 300 nM, BMS-599626 suppresses MAPK phosphorylation by >90% in HER1/HER2-dependent tumors but only partially inhibits PI3K/AKT due to compensatory HER3 signaling [4] [7]. The compound maintains >100-fold selectivity over VEGFR2, c-Kit, Lck, and MEK kinases, minimizing off-target effects [6] [8].
Table 3: Differential Inhibition of HER Family Kinases by BMS-599626 Dihydrochloride
Kinase Target | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Selectivity vs. HER4 | Key Resistance Residues |
---|---|---|---|---|
HER1 (EGFR) | 22 ± 3.1 | 20–100* | 8.6-fold | T790M |
HER2 (ErbB2) | 32 ± 4.5 | 30–450* | 5.9-fold | D761Y |
HER4 (ErbB4) | 190 ± 12.7 | 190–220* | Reference | M742G |
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6